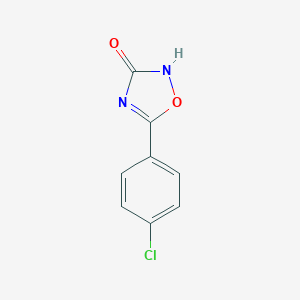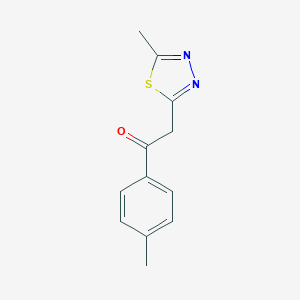
5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol, commonly known as CPPO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of research. CPPO is a versatile compound that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.
作用機序
The precise mechanism of action of CPPO is not fully understood, but it is thought to act as a singlet oxygen sensitizer. CPPO has been found to generate singlet oxygen upon excitation with light, which can then react with various biological molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
CPPO has been found to exhibit a wide range of biochemical and physiological effects. These include the induction of apoptosis, the inhibition of bacterial growth, and the modulation of enzyme activity. CPPO has also been found to have potential applications in cancer therapy, due to its ability to induce cell death in cancer cells.
実験室実験の利点と制限
One of the main advantages of CPPO is its versatility. It can be used in a wide range of experimental settings, from fluorescence microscopy to enzyme assays. CPPO is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, CPPO can be sensitive to light and oxygen, which can limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research involving CPPO. One area of interest is the development of new synthetic methods for CPPO, which could lead to improved yields and purity. Another area of interest is the development of new applications for CPPO, such as in the field of photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of CPPO and its potential applications in various fields of research.
合成法
CPPO can be synthesized using a variety of methods, including the reaction of 4-chlorobenzohydrazide with glyoxal in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzoic acid hydrazide with ethyl acetoacetate in the presence of a base. Both of these methods have been found to be effective in producing high yields of CPPO.
科学的研究の応用
CPPO has been extensively studied for its potential applications in scientific research. One of the most notable applications of CPPO is in the field of fluorescence microscopy. CPPO has been found to be a highly effective fluorophore, with a high quantum yield and excellent photostability. This makes it an ideal candidate for use in live-cell imaging studies.
特性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-1,2,4-oxadiazol-3-one |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)11-13-7/h1-4H,(H,11,12) |
InChIキー |
MOSMPQUVGHMVHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=O)NO2)Cl |
正規SMILES |
C1=CC(=CC=C1C2=NC(=O)NO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)





